molecular formula C17H20N4O4 B7352860 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide

Cat. No. B7352860
M. Wt: 344.4 g/mol
InChI Key: CHWXWRVGMBSIGM-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide involves its ability to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides. It has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, and inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide has several advantages for lab experiments, including its ability to selectively target cancer cells while sparing normal cells, its potential as a therapeutic agent for the treatment of Alzheimer's disease, and its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. However, its limitations include its cost and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide. One direction is to further explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 2-(1-ethylimidazol-2-yl)oxirane with 3-nitrobenzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has shown potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-2-20-9-8-18-16(20)15-14(7-4-10-25-15)19-17(22)12-5-3-6-13(11-12)21(23)24/h3,5-6,8-9,11,14-15H,2,4,7,10H2,1H3,(H,19,22)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXWRVGMBSIGM-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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